

Tetradecyltrimethylammonium Bromide (TTAB): A Comprehensive Technical Guide for Advanced Applications

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Compound of Interest

Compound Name:	<i>Tetradecyltriethylammonium bromide</i>
CAS No.:	<i>18144-35-9</i>
Cat. No.:	<i>B096217</i>

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Executive Summary

Tetradecyltrimethylammonium bromide (TTAB), also known as myristyltrimethylammonium bromide, is a highly versatile cationic surfactant and quaternary ammonium compound (CAS: 1119-97-7)[1]. Characterized by a 14-carbon hydrophobic alkyl chain and a positively charged trimethylammonium headgroup, TTAB exhibits unique amphiphilic properties that make it indispensable in modern biochemical research, nanotechnology, and drug delivery[2].

Unlike its widely used homologue, cetyltrimethylammonium bromide (CTAB), TTAB's shorter alkyl chain alters its micellization thermodynamics, yielding a higher critical micelle concentration (CMC) and smaller micellar aggregates[3]. This guide provides drug development professionals and materials scientists with an authoritative deep dive into TTAB's physicochemical behavior, its role as a porogen in nanoparticle synthesis, and its utility in nucleic acid extraction.

Physicochemical Profiling & Micellization

Thermodynamics

The utility of TTAB is fundamentally governed by its phase behavior in aqueous solutions. The transition of TTAB monomers into thermodynamically stable micelles occurs at the Critical Micelle Concentration (CMC)[4].

The Causality of Chain Length

The length of the hydrophobic tail dictates the free energy of micellization. Because TTAB possesses a C14 chain—shorter than CTAB (C16) but longer than dodecyltrimethylammonium bromide (DTAB, C12)—it strikes a precise balance between solubility and aggregation propensity[4]. A shorter chain reduces the hydrophobic effect driving aggregation, meaning TTAB requires a higher monomer concentration to form micelles compared to CTAB[3][4].

Furthermore, the addition of electrolytes (e.g., phosphate buffers) shields the electrostatic repulsion between the positively charged quaternary ammonium headgroups, significantly lowering the CMC.

Quantitative Data Summary

The following table summarizes the core physicochemical properties and comparative CMC values of TTAB and its homologues to aid in formulation design[1].

Property / Parameter	Value / Description
IUPAC Name	Trimethyl(tetradecyl)azanium bromide
Molecular Formula	C ₁₇ H ₃₈ BrN
Molecular Weight	336.4 g/mol
PubChem CID	14250
CMC of DTAB (C12) in Water	~14.0 - 15.0 mM
CMC of TTAB (C14) in Water	3.77 mM
CMC of TTAB in 20 mM Phosphate Buffer	1.93 mM
CMC of CTAB (C16) in Water	0.91 mM

Core Applications & Mechanistic Insights

Synthesis of Hollow Mesoporous Silica Nanoparticles (HMSNs)

In the realm of targeted drug delivery, HMSNs are prized for their high specific surface area and tunable pore sizes. TTAB acts as a highly effective soft template (porogen) in the synthesis of HMSNs[5].

- The Mechanism: TTAB forms spherical micelles that serve as the structural scaffold. When a silica precursor like tetraethyl orthosilicate (TEOS) is introduced alongside a base catalyst such as triethanolamine (TEA), the negatively charged hydrolyzed silica species electrostatically assemble around the positively charged TTAB micelles[5][6].
- Why TTAB?: The C14 chain of TTAB creates smaller, more tightly controlled mesoporous channels compared to CTAB. This precise pore architecture is critical for controlling the loading and pH-responsive release kinetics of chemotherapeutics like doxorubicin (DOX)[5][7].

Nucleic Acid Extraction and Compaction

Quaternary ammonium surfactants are staple reagents in the isolation of high-purity genomic DNA from recalcitrant matrices (e.g., plants, heavily contaminated environmental samples)[8][9].

- **The Mechanism:** TTAB lyses cell membranes by disrupting the lipid bilayer. Simultaneously, its cationic headgroup binds strongly to the polyanionic phosphate backbone of DNA, forming a hydrophobic TTAB-DNA complex[10].
- **Causality of High Salt:** In extraction buffers, high concentrations of NaCl (>0.5 M) are mandatory. The high ionic strength prevents the TTAB-DNA complex from precipitating prematurely, allowing proteins and polysaccharides to be partitioned into an organic phase (chloroform) before the purified DNA is recovered via ethanol precipitation[8].

Experimental Methodologies

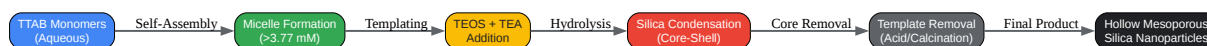
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating critical checkpoints to verify success at each stage.

Protocol 1: TTAB-Templated Synthesis of HMSNs for Drug Delivery

Adapted from established rapid synthesis routes[5].

- **Micellar Solution Preparation:** Dissolve 0.5 g of TTAB in 50 mL of deionized water. Stir at 800 rpm at 30°C until the solution is optically clear.
 - **Validation:** The concentration here is well above the 3.77 mM CMC, ensuring complete micelle formation.
- **Catalyst Addition:** Add 0.5 g of Triethanolamine (TEA) to the solution. Stir for 30 minutes. TEA acts as both a base catalyst and a co-templating agent to facilitate the hollow core formation[5].
- **Silica Condensation:** Dropwise, add 1.5 mL of TEOS. Maintain stirring at 30°C for 2 hours. The solution will turn opaque white as silica condenses around the TTAB micelles.

- Collection and Washing: Centrifuge the suspension at 10,000 rpm for 15 minutes. Wash the pellet twice with ethanol and twice with water to remove unreacted TEOS and surface TTAB.
- Template Removal (Etching/Calcination): To remove the TTAB core and reveal the mesopores, reflux the nanoparticles in an acidic methanol solution (1 mL HCl in 50 mL methanol) at 60°C for 24 hours, or calcine at 550°C for 5 hours[6].
 - Self-Validation: Analyze the final powder using Dynamic Light Scattering (DLS) for size distribution and Transmission Electron Microscopy (TEM) to confirm the hollow, porous morphology.



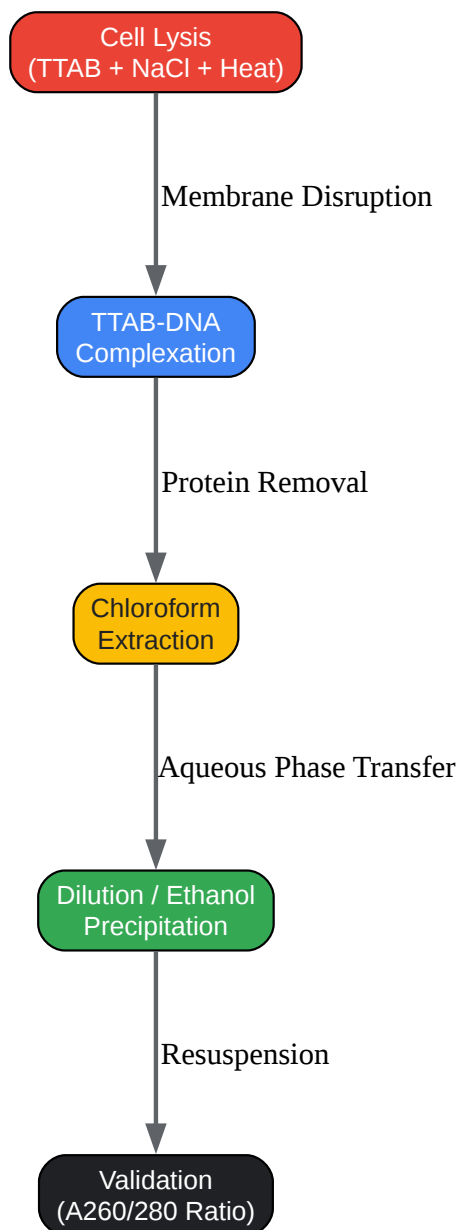
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Caption: TTAB-templated synthesis pathway for Hollow Mesoporous Silica Nanoparticles (HMSNs).

Protocol 2: TTAB-Mediated Genomic DNA Extraction

Optimized for samples with high protein/polysaccharide contamination[8][10].

- Lysis Buffer Preparation: Prepare a buffer containing 8% (w/v) TTAB, 1.5 M NaCl, 100 mM Tris-HCl (pH 8.7), and 50 mM EDTA[8].
- Cell Lysis: Add 2 volumes of the TTAB lysis buffer to 1 volume of the biological sample. Incubate at 65°C for 10–15 minutes. The heat and TTAB disrupt the cell membrane, while EDTA inhibits DNases.
- Protein Extraction: Add 1 volume of chloroform. Mix vigorously by inversion for 2 minutes to denature and partition proteins.
- Phase Separation: Centrifuge at 12,000 x g for 10 minutes. Carefully transfer the upper aqueous phase (containing the soluble TTAB-DNA complex) to a clean tube.
 - Validation Check: The aqueous phase must be clear. A cloudy phase indicates residual protein; repeat step 3 if necessary.
- DNA Precipitation: Dilute the aqueous phase with 2 volumes of sterile water to drop the NaCl concentration below 0.5 M. This triggers the precipitation of the TTAB-DNA complex[8]. Alternatively, use 0.7 volumes of isopropanol.
- Washing and Elution: Centrifuge to pellet the DNA. Wash the pellet twice with 70% ethanol to remove residual TTAB and salts. Air-dry and resuspend in nuclease-free water.
 - Self-Validation: Quantify using a spectrophotometer. An A260/280 ratio of 1.8–2.0 confirms high-purity DNA free of protein contamination.



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Caption: TTAB-mediated DNA extraction and self-validating purification workflow.

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